Tenofovir Disoproxil-d6 Fumarate
Description
Properties
Molecular Formula |
C₁₉H₂₄D₆N₅O₁₀P·C₄H₄O₄ |
|---|---|
Molecular Weight |
525.4811607 |
Synonyms |
5-[[-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid-d6 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate; GS 4331-05-d6; PMPA Prodrug-d6; Tenofovir DF-d6; Virea-d6; Viread-d6; |
Origin of Product |
United States |
Synthetic and Isotopic Labeling Methodologies for Tenofovir Disoproxil D6 Fumarate
Strategies for Deuterium (B1214612) Incorporation into Nucleotide Analogs
The introduction of deuterium into nucleotide analogs like tenofovir (B777) can be achieved through several strategic approaches. These methods range from direct exchange reactions on the target molecule or its precursors to the complete synthesis of the molecule using deuterated building blocks. acs.orggoogle.com
Hydrogen-Deuterium Exchange Reactions for Targeted Labeling
Hydrogen-deuterium exchange (HDX) reactions represent a direct method for incorporating deuterium into a molecule. acs.org This technique often utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D2) or heavy water (D2O). acs.orgmdpi.com The exchange typically occurs at positions where the C-H bonds are more labile or sterically accessible. For nucleotide analogs, this can be a viable method for labeling specific sites, although achieving high levels of deuteration at desired positions without unwanted side reactions can be challenging. acs.orgnih.gov The efficiency of the exchange is influenced by factors such as the catalyst, temperature, pressure, and the specific chemical environment of the hydrogen atoms. juniperpublishers.commdpi.com
De Novo Synthesis Approaches with Deuterated Precursors
De novo synthesis, which involves the construction of a complex molecule from simple, commercially available precursors, offers a more controlled and specific approach to isotopic labeling. wikipedia.org In the context of Tenofovir Disoproxil-d6 Fumarate (B1241708), this would involve synthesizing the molecule from starting materials that already contain deuterium at the desired positions. For example, a deuterated version of a key intermediate, such as a deuterated propylene (B89431) oxide or a deuterated purine (B94841) base, could be used. google.comnih.gov While this method provides precise control over the location and extent of deuteration, it often requires the development of a unique synthetic route for the labeled compound. nih.gov
A general approach for preparing deuterated ribonucleotides and deoxyribonucleotides involves the chemical synthesis of deuterated ribose intermediates, which are then converted to the final products through enzymatic reactions. nih.gov This chemoenzymatic strategy can yield products with high deuterium content. nih.gov
Enzymatic Deuteration Techniques for Specific Site Modification
Enzymatic methods can offer high specificity for deuterium incorporation. nih.gov Certain enzymes can catalyze reactions that introduce deuterium at specific positions within a molecule. For instance, alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of ketones to alcohols, and if the reaction is carried out in a deuterated solvent, deuterium can be specifically incorporated. nih.gov While highly specific, the application of enzymatic deuteration to a complex molecule like Tenofovir Disoproxil would depend on the availability of suitable enzymes that can act on the target molecule or its precursors. nih.govtamu.edu Research has identified enzymes involved in the metabolism of phosphonates in bacteria, which could potentially be engineered or adapted for specific deuteration reactions. nih.govacs.orgmdpi.com
Advanced Synthetic Routes to Tenofovir Disoproxil-d6
The synthesis of Tenofovir Disoproxil-d6 involves a multi-step process that must be carefully controlled to ensure the final product has the desired isotopic purity and yield. acs.org
Multi-Step Synthesis Pathways for Deuterated Prodrug Formation
The synthesis of Tenofovir Disoproxil Fumarate generally involves the preparation of the active drug, tenofovir, followed by its esterification to the disoproxil prodrug and subsequent salt formation with fumaric acid. google.comnewdrugapprovals.org For the d6 variant, deuterium is typically incorporated into the disoproxil moiety.
A common route to tenofovir involves reacting adenine (B156593) with (R)-propylene carbonate, followed by alkylation with a phosphonate (B1237965) ester. acs.org To produce the d6 isotopologue, a deuterated version of chloromethyl isopropyl carbonate would be required for the final esterification step.
The key steps in a potential synthetic pathway are:
Synthesis of Tenofovir: This can be achieved through various published methods. chemrxiv.orgchemistryviews.org
Esterification with a Deuterated Reagent: Tenofovir is reacted with a deuterated form of chloromethyl isopropyl carbonate to form Tenofovir Disoproxil-d6. newdrugapprovals.orgup.ac.za This reaction is often carried out in the presence of a base like triethylamine (B128534) in a suitable solvent such as N-methylpyrrolidone. chemicalbook.com
Formation of the Fumarate Salt: The resulting Tenofovir Disoproxil-d6 is then reacted with fumaric acid to produce the final fumarate salt. google.comchemicalbook.com
Table 1: Key Reactions in the Synthesis of Tenofovir Disoproxil-d6 Fumarate
| Step | Reactants | Product | Key Conditions |
| 1 | Tenofovir, Deuterated Chloromethyl Isopropyl Carbonate | Tenofovir Disoproxil-d6 | Base (e.g., Triethylamine), Solvent (e.g., N-Methylpyrrolidone) |
| 2 | Tenofovir Disoproxil-d6, Fumaric Acid | This compound | Solvent (e.g., Isopropyl Alcohol) |
Optimization of Reaction Conditions for Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield is a primary goal in the synthesis of deuterated compounds. juniperpublishers.com Isotopic purity is critical to ensure that the labeled compound can be accurately distinguished from its unlabeled counterpart in analytical assays. nih.gov
Several factors must be optimized:
Purity of Deuterated Reagents: The isotopic enrichment of the starting deuterated materials directly impacts the isotopic purity of the final product.
Reaction Conditions: Temperature, reaction time, and the choice of catalysts and solvents can all influence the efficiency of the deuteration and minimize side reactions. acs.org For instance, in the esterification step, careful control of the temperature and stoichiometry of the reactants is necessary to maximize the yield of the desired diester and minimize the formation of monoester impurities. newdrugapprovals.org
Purification Methods: Chromatography techniques, such as HPLC, are often employed to purify the final product and remove any unreacted starting materials or byproducts, thereby increasing both chemical and isotopic purity. researchgate.net
The use of advanced analytical techniques like high-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of the final product. nih.gov
High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation and assessment of isotopic purity of this compound. nih.gov It provides highly accurate mass measurements, enabling the differentiation of the deuterated compound from its non-deuterated counterpart and other potential impurities with very similar masses. nih.gov This level of precision is crucial for verifying the successful incorporation of deuterium atoms and ensuring the integrity of the molecule.
Isotope Ratio Mass Spectrometry (IRMS) in Deuterium Quantification
Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly sensitive technique for determining the precise isotopic composition of a sample. In the context of this compound, IRMS can be employed to quantify the deuterium enrichment. By measuring the ratio of deuterium to hydrogen (²H/¹H), IRMS provides a definitive assessment of the isotopic labeling efficiency. nih.gov This is critical for confirming that the desired number of deuterium atoms has been incorporated into the molecule, which is essential for its function as an internal standard. The technique is sensitive enough to detect even minor variations in isotopic abundance, ensuring the quality and consistency of the labeled compound. nih.gov
LC-MS/MS Methodologies for Deuterated Analog Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices. mdpi.com For deuterated analogs like this compound, LC-MS/MS methods are developed and validated to ensure specificity, sensitivity, and accuracy. johnshopkins.edunih.govresearchgate.net These methods utilize the specific mass-to-charge (m/z) ratios of the parent and fragment ions of both the deuterated and non-deuterated compounds to achieve precise quantification. nih.gov
The chromatographic separation, typically using a C18 column, ensures that this compound is separated from other components in the sample matrix before detection. nih.govnih.gov The subsequent tandem mass spectrometry analysis provides two levels of specificity, minimizing the risk of interference and ensuring that the detected signal corresponds unequivocally to the deuterated analog. nih.govnih.gov The development of these methods involves optimizing parameters such as mobile phase composition, flow rate, and mass spectrometer settings to achieve the desired performance characteristics, including a low limit of quantification (LLOQ) and a wide linear range. johnshopkins.edunih.gov
| Parameter | Description | Reference |
|---|---|---|
| Column | Typically a reversed-phase C18 column is used for separation. | nih.govnih.gov |
| Mobile Phase | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is common. | nih.govnih.gov |
| Detection | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. | nih.gov |
| Internal Standard | This compound is used as an internal standard for the quantification of Tenofovir Disoproxil Fumarate. | mdpi.com |
| Lower Limit of Quantification (LLOQ) | Validated methods achieve LLOQs in the low ng/mL range. | johnshopkins.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Integrity
Quantitative ¹H-NMR and ¹³C-NMR for Isotopic Labeling Verification
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques for verifying the structural integrity and isotopic labeling of this compound. In ¹H-NMR, the absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuteration provides direct evidence of successful labeling. Quantitative ¹H-NMR can be used to estimate the degree of deuteration by comparing the integration of the remaining proton signals to a known internal standard. nih.gov
Deuterium NMR (²H-NMR) for Site-Specific Deuteration Analysis
Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium atoms within the this compound molecule. This technique provides a distinct signal for each deuterium atom, and the chemical shift of each signal is characteristic of its specific chemical environment. This allows for the unambiguous confirmation of the site-specific location of the deuterium labels. The high resolution of modern NMR spectrometers enables the differentiation of deuterium atoms in very similar environments, providing a comprehensive picture of the deuteration pattern. springernature.com
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H-NMR | Confirms the absence of protons at deuterated sites and overall structural integrity. | nih.govderpharmachemica.com |
| ¹³C-NMR | Verifies the carbon skeleton and confirms deuteration sites through altered chemical shifts and coupling. | semanticscholar.orgrsc.org |
| ²H-NMR | Directly observes deuterium signals, providing definitive site-specific deuteration analysis. | springernature.com |
Chromatographic Methods for Purity and Identity Assessment in Research Materials
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the chemical purity and identity of research-grade this compound. nih.govjapsonline.com These methods are capable of separating the deuterated compound from its non-deuterated counterpart, as well as any potential impurities or degradation products. nih.gov
A typical HPLC method for purity assessment involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. core.ac.uknih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, typically around 260 nm for Tenofovir and its derivatives. nih.govcore.ac.uk
The method is validated to ensure it is specific, linear, accurate, and precise. core.ac.uk The retention time of the main peak is used to identify this compound, while the area of any other peaks is used to quantify impurities. A high degree of purity is crucial for the compound's use as an internal standard, as impurities could potentially interfere with the accurate quantification of the target analyte. nih.govderpharmachemica.com
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates the target compound from any potential impurities, allowing for accurate quantification of its purity.
In a typical Reverse-Phase HPLC (RP-HPLC) method, a C18 column is employed as the stationary phase. biotech-asia.orgsymbiosisonlinepublishing.comnih.govnih.gov The mobile phase, a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer, is optimized to achieve efficient separation. biotech-asia.orgsymbiosisonlinepublishing.comnih.govcore.ac.uk For instance, a mobile phase consisting of methanol and a phosphate (B84403) buffer (90:10 v/v) has been successfully used. core.ac.uk Detection is commonly performed using a UV detector at a wavelength of approximately 260 nm, which is the absorption maximum for Tenofovir Disoproxil. symbiosisonlinepublishing.comcore.ac.uk
The purity of the compound is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method should demonstrate good linearity over a specific concentration range, typically from the limit of quantification (LOQ) to a higher concentration, ensuring that the response of the detector is proportional to the amount of the compound. nih.govcore.ac.uk The precision of the method is evaluated by the relative standard deviation (%RSD) of repeated measurements, which should be below a certain threshold (e.g., <2%) to be considered acceptable. core.ac.uk
Several studies have reported the development of RP-HPLC methods for the analysis of Tenofovir Disoproxil Fumarate. These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, and specificity. nih.govcore.ac.uk For example, one method reported a linearity range of 20-110 µg/ml with a retention time of 2.1 minutes and a %RSD of 0.7. core.ac.uk Another study for a combination tablet containing Tenofovir Disoproxil Fumarate showed a linear range of 1-6 μg/ml. nih.gov
Table 1: Representative HPLC Method Parameters for Tenofovir Disoproxil Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., Kromasil, Phenomenex-Luna, Hyper ODS2) | symbiosisonlinepublishing.comnih.govcore.ac.uk |
| Mobile Phase | Methanol and Phosphate Buffer (e.g., 90:10 or 70:30 v/v) | nih.govcore.ac.uk |
| Flow Rate | 1.0 - 1.2 mL/min | nih.govcore.ac.uk |
| Detection | UV at 254 nm or 260 nm | symbiosisonlinepublishing.comnih.gov |
| Linearity Range | 1-6 µg/ml to 20-110 µg/ml | nih.govcore.ac.uk |
| Retention Time | ~2.1 - 7.42 minutes | symbiosisonlinepublishing.comcore.ac.uk |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
For even greater resolution and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) is increasingly being adopted. ijraset.com UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at much higher pressures than conventional HPLC systems. ijraset.commdpi.com This results in sharper peaks, improved separation of closely eluting impurities, and significantly reduced run times. ijraset.com
In the context of this compound, a UHPLC method can provide a more detailed impurity profile, which is critical for a reference standard. The enhanced sensitivity of UHPLC is also advantageous for detecting and quantifying trace-level impurities. mdpi.com A study developing a UHPLC method for a combination drug tablet including Tenofovir Disoproxil Fumarate utilized a C18+ column with 1.5 µm particles, demonstrating excellent retention time reproducibility. thermofisher.com Another UHPLC-MS/MS method for quantifying Tenofovir Alafenamide (a prodrug of Tenofovir) and Tenofovir itself in human plasma used a column with 1.8 μm particles. mdpi.com
The transition from HPLC to UHPLC can lead to significant improvements in analytical efficiency, allowing for higher sample throughput in research and quality control environments. The principles of method development and validation remain the same as for HPLC, but the instrumentation and column technology are more advanced.
Table 2: Comparison of HPLC and UHPLC Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Reference |
| Particle Size | 3-5 µm | < 2 µm | ijraset.com |
| Operating Pressure | Lower | Higher (up to 100 MPa) | ijraset.com |
| Resolution | Good | Excellent | ijraset.com |
| Analysis Time | Longer | Shorter | ijraset.com |
| Solvent Consumption | Higher | Lower | ijraset.com |
Spectroscopic Techniques for Quantitative Analysis in Research Contexts
Spectroscopic techniques are invaluable for the quantitative analysis of this compound in various research samples. These methods are often simpler and faster than chromatographic techniques, making them suitable for certain applications.
UV-Spectrophotometry in Research Sample Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Tenofovir Disoproxil Fumarate in bulk form and pharmaceutical preparations. rroij.comresearchgate.net The method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum.
For Tenofovir Disoproxil Fumarate, the maximum absorbance (λmax) is typically observed around 260 nm in various solvents, including methanol, water, and 0.1N HCl. rroij.comresearchgate.net To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution.
Research has demonstrated the suitability of UV-spectrophotometry for the estimation of Tenofovir Disoproxil Fumarate. For instance, one study developed a method using water as the solvent and found a linearity range of 10-50 μg/ml with a correlation coefficient (r) of 1.00004. rroij.com Another study using 0.1N HCl as the solvent reported a linearity range of 5-40 µg/ml with a high correlation coefficient (r² = 0.9999). researchgate.net The accuracy and precision of these methods are validated through recovery studies and by calculating the relative standard deviation (%RSD), which is typically required to be less than 2%. rroij.comresearchgate.net
Table 3: UV-Spectrophotometry Data for Tenofovir Disoproxil Fumarate Analysis
| Solvent | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r or r²) | Reference |
| Water (dissolved in Methanol) | 260 | 10 - 50 | r = 1.00004 | rroij.com |
| 0.1N HCl | 260 | 5 - 40 | r² = 0.9999 | researchgate.net |
| Triple Distilled Water | 261 | 5 - 90 | r² = 0.9981 | jyoungpharm.org |
| 0.1 N H2SO4 | 258 | 5 - 40 | r² = 0.9995 | wjpsonline.com |
This straightforward and cost-effective technique provides a reliable means for the quantitative assessment of this compound in research settings, particularly for initial concentration estimations and in-process controls.
A Look Back and Ahead: the Trajectory of Deuterated Drug Research
The concept of using deuterium (B1214612) in drug molecules is not new, with the first patents for deuterated compounds being granted in the 1970s. wikipedia.org However, it took several decades for the first deuterated drug, deutetrabenazine, to receive FDA approval in 2017. researchgate.netacs.org This milestone has spurred increased interest and investment in the field. nih.gov The development of deuterated drugs has evolved from a "deuterium switch" approach, where existing drugs are modified, to the de novo design of novel deuterated compounds. researchgate.netnih.gov
The following table provides a summary of the key physicochemical properties of Tenofovir (B777) Disoproxil Fumarate (B1241708):
| Property | Value |
| Molecular Weight | 635.52 g/mol ebi.ac.uk |
| Molecular Formula | C23H34N5O14P ebi.ac.uk |
| AlogP | 3.04 ebi.ac.uk |
| Polar Surface Area | 185.44 Ų ebi.ac.uk |
| Basic pKa | 3.74 ebi.ac.uk |
The pharmacokinetic parameters of Tenofovir after administration of Tenofovir Disoproxil Fumarate are summarized below:
| Parameter | Value |
| Bioavailability | ~25% (fasting) amazonaws.com |
| Protein Binding | <0.7% amazonaws.com |
| Half-life | ~12-18 hours amazonaws.com |
| Cmax (maximum concentration) | 326 ng/mL amazonaws.com |
| AUC (area under the curve) | 3324 ng.h/mL amazonaws.com |
| Renal Clearance | 70-80% as unchanged drug amazonaws.com |
Preclinical Pharmacokinetic and Metabolic Research Investigations
In Vitro Metabolic Stability and Metabolite Profiling in Subcellular Fractions
In vitro metabolic studies are fundamental to predicting a drug's behavior in a living organism. These assays, utilizing subcellular fractions, provide initial insights into the metabolic pathways and the rate at which a compound is metabolized.
Microsomal and Cytosolic Stability Assessment using Deuterated Probes
Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, and cytosol are the primary systems for in vitro drug metabolism studies. The stability of a drug candidate in these environments is a key indicator of its potential in vivo half-life.
Deuterated probes like Tenofovir (B777) Disoproxil-d6 Fumarate (B1241708) are invaluable in these assessments. The kinetic isotope effect, where the carbon-deuterium bond is stronger and breaks more slowly than a carbon-hydrogen bond, can lead to decreased rates of metabolism for the deuterated compound if the cleavage of that bond is the rate-limiting step. nih.goviaea.org This effect can be harnessed to investigate metabolic pathways. By comparing the metabolic rate of the deuterated and non-deuterated compound, researchers can identify specific sites of metabolic attack. nih.gov For instance, if deuteration at a specific position significantly slows down metabolism, it suggests that this position is a primary site for enzymatic action. nih.gov These studies often involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH and monitoring the disappearance of the parent compound over time. nih.govresearchgate.net
| Parameter | Description | Typical Finding with Deuterated Probes |
| Metabolic Rate | The speed at which a compound is broken down by metabolic enzymes. | Often reduced compared to the non-deuterated analog due to the kinetic isotope effect. nih.govnih.gov |
| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. | Generally longer than the non-deuterated compound in microsomal incubations. nih.gov |
| Metabolic Soft Spots | Specific chemical positions on a molecule that are most susceptible to metabolism. | Deuteration at these "soft spots" can significantly enhance metabolic stability. nih.gov |
Hepatocyte and Other Cell-Based Incubation Studies for Metabolic Pathway Elucidation
While subcellular fractions are useful, they lack the complete cellular machinery. Whole-cell systems, such as primary human hepatocytes and cell lines like HepG2, provide a more comprehensive model for metabolic studies. nih.govresearchgate.net These cells contain both phase I (e.g., CYP enzymes) and phase II (e.g., conjugation enzymes) metabolic systems, as well as transport proteins.
In these studies, Tenofovir Disoproxil-d6 Fumarate can be used to trace the metabolic fate of the parent drug. After incubation, cell lysates and the surrounding media are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The unique mass of the deuterated compound and its metabolites allows for their unambiguous identification and quantification. semanticscholar.org This helps in elucidating the complete metabolic pathway, from the initial hydrolysis of the disoproxil ester groups to the subsequent phosphorylation to the active antiviral agent, tenofovir diphosphate (B83284). nih.govresearchgate.net Studies have shown that tenofovir is efficiently phosphorylated in both HepG2 cells and primary human hepatocytes. nih.govresearchgate.net
In Vivo Pharmacokinetic Profiling in Animal Models
Animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism before human trials.
Absorption and Distribution Studies in Preclinical Species
Following administration to animal models such as rats, mice, and dogs, the absorption and distribution of a drug are key pharmacokinetic parameters. frontiersin.org this compound, when co-administered with its non-deuterated counterpart, can be used to determine bioavailability without the need for intravenous dosing, a technique known as simultaneous administration of stable isotope-labeled and unlabeled drug.
The distribution of the drug into various tissues and fluids is also a critical aspect. Studies using animal models have investigated the distribution of tenofovir (the active metabolite of TDF) in plasma, vaginal tissue, and cervicovaginal lavage after administration. nih.govresearchgate.net These studies are crucial for understanding drug delivery to target sites. For instance, in sheep models, it was found that the prodrug form led to significantly higher drug concentrations in vaginal tissue compared to the administration of tenofovir itself. nih.govresearchgate.net
| Preclinical Species | Key Pharmacokinetic Findings for Tenofovir Disoproxil |
| Rats | Linear pharmacokinetics observed, with bioavailability of tenofovir being higher after administration of newer prodrugs compared to TDF. frontiersin.org |
| Mice | Used to model anti-HBV efficacy and relate it to the hepatic levels of the active metabolite, tenofovir diphosphate. frontiersin.org |
| Beagle Dogs | Pharmacokinetic profiles show differences in plasma half-life and bioavailability between different tenofovir prodrugs. frontiersin.org |
| Pig-tailed Macaques | Used to evaluate long-term, continuous drug delivery from intravaginal rings, showing consistent tenofovir levels in vaginal secretions and tissue. nih.gov |
| Sheep | Comparative studies show that the disoproxil prodrug results in significantly higher vaginal tissue concentrations of tenofovir compared to administering tenofovir directly. nih.govresearchgate.net |
Excretion Pathways and Mass Balance in Animal Models
Understanding how a drug and its metabolites are eliminated from the body is crucial for determining dosing regimens and assessing potential for drug accumulation. Mass balance studies, often employing radiolabeled compounds, aim to account for the total administered dose in excreta (urine and feces).
While radiolabeling is common, stable isotope-labeled compounds like this compound can also be used in certain excretion studies. By analyzing urine and feces using LC-MS/MS, the parent drug and its deuterated metabolites can be identified and quantified, providing insights into the primary routes of elimination. For tenofovir, the primary route of excretion is renal, with a significant portion of the drug being eliminated unchanged in the urine through a combination of glomerular filtration and active tubular secretion. amazonaws.comresearchgate.net
Isotopic Tracer Applications in Drug Disposition Studies
The use of stable isotope-labeled compounds, or isotopic tracers, has revolutionized drug disposition studies. This compound is a prime example of such a tracer.
Its most common application is as an internal standard in bioanalytical methods. nih.govnih.govescholarship.org When analyzing biological samples like plasma or tissue homogenates, a known amount of the deuterated compound is added to each sample before processing. nih.gov Since the deuterated internal standard behaves almost identically to the non-deuterated analyte during extraction, chromatography, and ionization in the mass spectrometer, it can be used to accurately correct for any sample loss or variability in instrument response. nih.govnih.gov This ensures the high precision and accuracy required for pharmacokinetic and other quantitative studies. nih.gov
Furthermore, the use of deuterated compounds can aid in metabolite identification. The mass shift between the parent drug and its metabolites is consistent for both the deuterated and non-deuterated versions. This "isotopic signature" helps to distinguish true metabolites from background noise in complex biological matrices, facilitating the process of metabolite profiling.
Elucidation of Metabolic Transformations and Pathways Using Deuterated Analogs
The metabolic fate of Tenofovir Disoproxil Fumarate (TDF) has been extensively studied, with its deuterated analog, this compound, playing an instrumental role. As a prodrug, TDF is designed to enhance the oral bioavailability of its active form, tenofovir. Following oral administration, TDF undergoes rapid and extensive presystemic hydrolysis.
The primary metabolic pathway involves the cleavage of the two disoproxil ester groups by plasma and tissue esterases, such as carboxylesterases, to release the active moiety, tenofovir. nih.govresearchgate.net This conversion happens quickly, with research identifying an unstable intermediate mono-ester metabolite in plasma shortly after administration. researchgate.net
Once tenofovir is released, it is taken up by cells where it undergoes intracellular phosphorylation. Cellular kinases, initially adenylate kinases followed by nucleoside diphosphate kinases, convert tenofovir sequentially into tenofovir monophosphate and then into the pharmacologically active anabolite, tenofovir diphosphate (TFV-DP). nih.govresearchgate.net TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to DNA chain termination and inhibition of viral replication. researchgate.net
In research settings, this compound is used as an internal standard. nih.govresearchgate.net It is presumed to follow the identical metabolic pathway as TDF. By adding a known quantity of the deuterated standard to biological samples, researchers can accurately quantify the concentrations of the parent prodrug and its subsequent metabolites—tenofovir and tenofovir diphosphate—thereby tracing the metabolic cascade and determining the exposure levels in various biological compartments. nih.govnih.gov
Table 1: Metabolic Pathway of Tenofovir Disoproxil Fumarate
| Step | Compound/Metabolite | Key Enzymes Involved | Location |
|---|---|---|---|
| 1 | Tenofovir Disoproxil Fumarate | Carboxylesterases, other esterases | Intestines, Plasma |
| 2 | Tenofovir Monoester (intermediate) | Carboxylesterases, other esterases | Plasma |
| 3 | Tenofovir | Cellular Kinases (e.g., Adenylate Kinase) | Intracellular |
| 4 | Tenofovir Monophosphate | Cellular Kinases (e.g., Nucleoside Diphosphate Kinase) | Intracellular |
Quantification of Metabolite Formation Rates and Isotope Effects
The quantification of metabolite formation is a cornerstone of pharmacokinetic analysis, for which this compound is an indispensable analytical tool. The conversion of TDF to tenofovir is rapid, with the intermediate tenofovir monoester exhibiting a short half-life of approximately 26 minutes. researchgate.net The subsequent intracellular phosphorylation to TFV-DP is efficient and leads to a long intracellular half-life for the active metabolite. researchgate.net The precise measurement of these metabolites in plasma, peripheral blood mononuclear cells (PBMCs), and other tissues is critical for establishing pharmacokinetic profiles and is reliably achieved through LC-MS/MS methods that utilize the deuterated internal standard. nih.govnih.gov
A key consideration when using deuterated analogs is the potential for a kinetic isotope effect (KIE), where the heavier isotope (deuterium) can cause a reaction to proceed more slowly than with the lighter isotope (hydrogen) if the cleavage of a carbon-hydrogen bond is the rate-determining step of the metabolic reaction. nih.govwikipedia.org However, the primary metabolism of TDF is hydrolysis of its ester groups. This process does not involve the cleavage of carbon-hydrogen bonds at the typical sites of deuteration on the core tenofovir molecule. Consequently, a significant KIE is not expected for the metabolic conversion of this compound. wikipedia.orgnih.gov This metabolic equivalency is a crucial assumption, validating its use as an ideal internal standard that co-elutes chromatographically with the analyte but is differentiated by mass, ensuring accurate quantification of metabolite formation rates. nih.govresearchgate.net
Transport Mechanism Investigations in Cellular and Vesicular Models
Membrane Permeability Studies in In Vitro Systems
The ability of a drug to cross cellular membranes is fundamental to its efficacy. In vitro models are used to investigate the transport mechanisms of TDF. Because this compound is chemically and physically almost identical to TDF, it is assumed to exhibit the same permeability characteristics. Its role in these experiments is to facilitate the precise measurement of the compound that permeates the cellular or artificial membranes.
Studies using Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based models like Caco-2 have demonstrated that TDF, as a lipophilic ester prodrug, has markedly greater membrane permeability compared to its hydrophilic active metabolite, tenofovir. nih.gov Research has shown that TDF crosses membranes predominantly through passive diffusion. nih.gov This enhanced permeability is a key feature of its design, allowing for effective absorption from the gastrointestinal tract and entry into target cells. nih.govmdpi.com In contrast, tenofovir itself has poor membrane permeability and relies on active transport mechanisms. nih.govnih.gov
Table 2: Comparative Permeability of Tenofovir Disoproxil (TDF) and Tenofovir (TFV)
| Compound | In Vitro Model | Buffer | Apparent Permeability (Papp) (cm/s) | Transport Mechanism |
|---|---|---|---|---|
| TDF | PAMPA | Acetate (B1210297) Buffer (pH 4.2) | 1.30 × 10⁻⁵ | Passive Diffusion |
| TDF | PAMPA | PBS (pH 7.3) | 3.8 × 10⁻⁶ | Passive Diffusion |
| TFV | PAMPA | Acetate or PBS | Below Limit of Quantification | Poor/Active Transport |
Data derived from studies on the non-deuterated compound, where the d6 analog would be used for quantification. nih.gov
Transporter Interaction Assessments in Xenobiotic Efflux/Influx Models
While passive diffusion is a primary mechanism for TDF uptake, its disposition is also significantly influenced by interactions with drug transporters. This compound is used as the analytical standard in studies designed to characterize these interactions for TDF.
Research has identified TDF as a substrate for key xenobiotic efflux transporters, including P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govresearchgate.net These transporters are located in the intestine and other tissues and actively pump substrates out of cells, which can limit the net absorption and bioavailability of TDF. researchgate.netnih.gov
Conversely, the active metabolite, tenofovir, does not significantly interact with these transporters but is a substrate for other transporters crucial for its renal elimination. These include the organic anion transporters OAT1 and OAT3 for uptake into renal proximal tubular cells and the multidrug resistance proteins MRP4 and MRP7 for efflux into the urine. nih.govresearchgate.net Understanding these transporter interactions is vital for predicting and explaining drug-drug interactions. The use of deuterated standards like this compound in in vitro transport assays allows for the reliable determination of key parameters such as transport rates and inhibition constants.
Mechanistic Studies of Action in Preclinical Research Systems
Target Engagement Studies in Cellular and Biochemical Assays
Target engagement assays confirm that a drug interacts with its intended molecular target within a cellular context, a critical step in drug development. patsnap.comresearchgate.net For TDF, these studies focus on the activity of its metabolite, TFV-DP, against viral reverse transcriptase.
Enzyme Inhibition Kinetics in Cell-Free Systems
In cell-free biochemical assays, the active metabolite TFV-DP acts as a potent competitive inhibitor of viral reverse transcriptase. patsnap.comresearchgate.net It competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into the growing viral DNA chain. Because tenofovir (B777) lacks the 3'-hydroxyl group necessary for the subsequent phosphodiester bond formation, its incorporation results in immediate chain termination, halting viral DNA synthesis. patsnap.com This mechanism is central to its activity against both HIV and Hepatitis B viruses.
Intracellular Pharmacodynamics in Cell Culture Models
The intracellular pharmacodynamics of TDF are defined by its conversion to TFV-DP and the subsequent inhibition of viral replication. Studies in various cell culture models, including peripheral blood mononuclear cells (PBMCs) and different T-cell lines, demonstrate that TDF treatment leads to a dose-dependent accumulation of intracellular TFV-DP. nih.govnih.gov This active metabolite has a remarkably long intracellular half-life, reported to be greater than 60 hours and in some cases up to 150 hours. nih.govnih.gov This prolonged intracellular presence supports less frequent dosing schedules and contributes to the drug's sustained antiviral pressure. The relationship between intracellular TFV-DP concentrations and antiviral efficacy is a key area of study, suggesting that achieving higher intracellular levels is paramount for therapeutic success. nih.gov
Cellular Uptake and Intracellular Distribution Studies in Preclinical Cell Lines
The cellular uptake of TDF is a critical determinant of its efficacy, as the drug must enter target cells to be activated. Preclinical studies in various cell lines, including vaginal epithelial cells and Jurkat T cells, have provided detailed insights into this process.
Research demonstrates that TDF, being a lipophilic prodrug, primarily enters cells via passive diffusion . nih.gov This mode of entry is energy-independent. Once inside the cell, TDF is rapidly hydrolyzed by intracellular esterases, primarily carboxylesterases, to form tenofovir (TFV). nih.gov This is followed by two successive phosphorylation steps to yield the active TFV-DP. patsnap.comnih.gov
Studies comparing TDF to its parent compound, tenofovir, show significantly greater cellular accumulation with the TDF prodrug. Exposure of vaginal epithelial or T cells to equimolar concentrations of TDF resulted in over 10-fold higher intracellular drug levels than exposure to TFV. nih.govresearchgate.net This enhanced permeability and subsequent intracellular trapping via metabolic activation is a key advantage of the disoproxil prodrug design. Efflux transporters, such as the multidrug resistance protein 8 (MRP8), have been identified as playing a role in the transport of tenofovir, which can influence its net intracellular accumulation. researchgate.net
| Cell Line | Uptake Mechanism | Key Findings | Reference |
| VK2 (Vaginal Epithelial Cells) | Passive Diffusion | TDF uptake was ~15 times greater than TFV uptake. | nih.gov |
| Jurkat T Cells | Passive Diffusion | TDF uptake was >10-fold higher than TFV uptake. | nih.gov |
| Primary Human CD4+ T Cells | Passive Diffusion | Showed similar 10-fold increased uptake of TDF vs. TFV. | nih.gov |
| Caco-2 Cells | Passive Diffusion & Efflux | TDF permeation is reduced by esterase activity and efflux transporters. | nih.gov |
Comparative Analysis of Deuterated and Non-Deuterated Analog Behavior in Research Assays
While no direct experimental data for Tenofovir Disoproxil-d6 Fumarate (B1241708) is available, the impact of deuteration can be hypothesized based on established principles of the kinetic isotope effect. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific metabolic sites. This can slow down the rate of metabolic reactions because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. nih.gov
Impact of Deuteration on Drug-Target Interactions in Vitro
The replacement of hydrogen with deuterium is not expected to significantly alter the in vitro activity or drug-target interactions of the active metabolite, TFV-DP. nih.gov The shape, size, and electronic properties of the deuterated and non-deuterated molecules are nearly identical. Therefore, the binding affinity of TFV-d6-DP (the hypothetical active form) to viral reverse transcriptase and its ability to terminate DNA chain elongation would likely be indistinguishable from that of standard TFV-DP in cell-free enzyme inhibition assays. The primary target interaction remains unchanged.
Differential Intracellular Accumulation and Activation
The most significant impact of deuteration in Tenofovir Disoproxil-d6 Fumarate would likely be observed in its metabolic processing and intracellular pharmacokinetics. The "-d6" designation implies that six hydrogen atoms have been replaced with deuterium, presumably on the disoproxil groups which are cleaved by esterases.
This deuteration could slow the rate of hydrolysis of the prodrug by carboxylesterases. A slower conversion of TDF-d6 to TFV could lead to:
Increased stability of the prodrug: A longer half-life of the intact prodrug in plasma and within the cell before activation.
Altered intracellular concentrations: A slower rate of activation might lead to lower peak concentrations of the active TFV-DP, but potentially a more sustained release over time.
Conversely, if deuteration reduces the formation of any off-target or inactive metabolites, it could indirectly increase the pool of drug available for activation, a phenomenon known as metabolic switching. nih.gov Without experimental data, it is difficult to predict the net effect, but it is plausible that deuteration would alter the pharmacokinetic profile to either enhance or prolong intracellular drug exposure, which is a common goal of this chemical modification strategy. nih.gov
Applications in Advanced Bioanalytical and Methodological Research
Development and Validation of LC-MS/MS Methods for Quantitative Analysis
The development of robust and validated bioanalytical methods is paramount for accurate drug quantification in biological samples. Tenofovir (B777) Disoproxil-d6 Fumarate (B1241708) is central to the reliability of LC-MS/MS assays for TDF and its active form, tenofovir.
Method Development for Concurrent Quantification of Parent Drug and Metabolites
The ability to simultaneously measure the prodrug (TDF) and its active metabolite (tenofovir), as well as other related compounds, is essential for a comprehensive understanding of its pharmacokinetics. Tenofovir Disoproxil-d6 Fumarate facilitates the development of such methods. For example, research has led to the identification of a previously unobserved circulating metabolite of TDF in human plasma, a monoester of TDF, using LC-MS/MS techniques. bioanalysis-zone.com The instability of this metabolite highlights the importance of robust analytical methods. bioanalysis-zone.com
Furthermore, methods have been developed for the simultaneous quantification of tenofovir and its active intracellular metabolite, tenofovir diphosphate (B83284) (TFV-DP). mdpi.comnih.gov These methods are crucial for therapeutic drug monitoring and for understanding the relationship between systemic drug exposure and intracellular active metabolite concentrations. mdpi.comnih.gov The use of deuterated internal standards, such as Tenofovir-d6, is integral to the accuracy of these complex assays. mdpi.com
Application in Drug-Drug Interaction Studies (In Vitro and Animal Models)
Understanding potential drug-drug interactions is a critical aspect of drug development and clinical practice. This compound is utilized in preclinical studies to investigate these interactions.
In vitro studies have been conducted to assess the interaction between tenofovir and other drugs. For instance, combination studies with ribavirin (B1680618) showed low-level antagonism against HIV-1. nih.gov Other in vitro studies have demonstrated that TDF is a substrate for efflux transporters like P-glycoprotein, and its transport can be influenced by inhibitors of these transporters and esterases. nih.gov
Animal models also play a role in evaluating drug interactions. Studies in rats and dogs have been conducted to assess the toxicity of tenofovir alafenamide (a different prodrug of tenofovir) when administered subcutaneously, providing insights into its safety profile. asm.org While not directly involving this compound, these types of preclinical animal studies are where such a compound would be essential for accurate pharmacokinetic measurements in the presence of co-administered drugs. Research has also been conducted on the co-administration of TDF with other antiretrovirals like nevirapine (B1678648) and efavirenz (B1671121) in HIV-infected patients, which found no significant interactions. nih.gov
Contribution to Pharmacokinetic Modeling and Simulation in Preclinical Research
Pharmacokinetic (PK) modeling and simulation are powerful tools used to predict a drug's behavior in the body and to optimize dosing regimens. Data generated using this compound as an internal standard is fundamental to the development of accurate PK models.
Preclinical studies in animal models provide the initial data for these models. For example, long-term oral carcinogenicity studies of TDF have been performed in mice and rats to assess its safety profile at different exposure levels. drugbank.com The accurate measurement of tenofovir concentrations in these studies, facilitated by a deuterated internal standard, is crucial for correlating exposure with observed effects.
Leveraging Deuterated Data for Predictive Modeling
The precise and accurate concentration data obtained from bioanalytical methods using this compound allows for the development of robust population pharmacokinetic (PPK) models. nih.gov These models can then be used to simulate different dosing scenarios and to predict drug exposure in various populations, such as patients with renal impairment. nih.gov For instance, simulations have been used to evaluate alternative dosing regimens for TDF in patients with moderate-to-severe renal impairment to maintain efficacy while minimizing potential toxicity. nih.gov
Furthermore, PK modeling has been used to evaluate the effects of pregnancy on TDF pharmacokinetics and to simulate dose adjustments to maintain protective drug concentrations. frontiersin.org These simulations rely on accurate data from clinical studies where deuterated internal standards are the benchmark for bioanalysis.
Utilization in Advanced Imaging Techniques for Drug Distribution in Research Models
While direct evidence for the use of this compound in advanced imaging techniques like positron emission tomography (PET) or mass spectrometry imaging (MSI) is not prevalent in the provided search results, the principles of using isotopically labeled compounds are central to these technologies. In preclinical studies, the distribution of a drug to various tissues is a key pharmacokinetic parameter. drugbank.com Techniques like whole-body autoradiography, which often use radiolabeled compounds, can visualize drug distribution. A stable isotope-labeled compound like this compound could potentially be used in advanced mass spectrometry imaging techniques to map its distribution in tissue sections from research models, providing high-resolution spatial information on where the prodrug and its metabolites accumulate.
Future Research Directions and Methodological Innovations for Deuterated Tenofovir Analogs
Emerging Research Paradigms Utilizing Deuterated Nucleotide Analogs
The use of deuterated nucleotide analogs like Tenofovir (B777) Disoproxil-d6 Fumarate (B1241708) is at the forefront of new research paradigms. These analogs serve as powerful tools to study cellular processes such as DNA synthesis, cell cycle progression, and cell fate determination. nih.gov The selective incorporation of deuterium (B1214612) can alter a drug's metabolism, often leading to a longer half-life and increased systemic exposure. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.
Researchers are leveraging this principle to enhance the therapeutic window of existing drugs. For instance, the development of deuterated versions of drugs has shown promise in improving their pharmacokinetic profiles, which could translate to lower or less frequent dosing. nih.gov The study of deuterated ribonucleoside 5′-triphosphate analogs has also provided valuable insights into RNA structure and cleavage mechanisms. scienceopen.combu.edu
Recent advancements have also focused on novel nucleotide analogs to tag and track replicating DNA, offering new avenues for investigating the life cycle of stem cells. nih.gov These emerging research areas highlight the potential of deuterated compounds to not only improve existing therapies but also to deepen our understanding of fundamental biological processes.
Integration of Omics Technologies with Deuterated Compound Research (e.g., Metabolomics, Proteomics)
The integration of "omics" technologies, such as metabolomics and proteomics, with the study of deuterated compounds is creating a powerful synergy for drug discovery and development. nih.gov These high-throughput technologies provide a comprehensive view of the molecular landscape of a biological system, allowing researchers to understand the systemic effects of deuterated drugs. nih.govnih.gov
Metabolomics , the large-scale study of small molecules or metabolites, can delineate the metabolic changes induced by a deuterated compound. nih.gov By using stable isotopes like deuterium as tracers, researchers can gain insights into the activity of metabolic pathways. mdpi.com This approach can help identify biomarkers related to drug efficacy and toxicity, and elucidate the synergistic mechanisms of drug combinations. nih.gov
Proteomics , which focuses on the entire set of proteins in a cell or organism, complements metabolomics by revealing how deuterated compounds affect protein expression and function. nih.gov Comparing the proteome before and after drug administration can help identify the molecular targets of a drug and understand its mechanism of action. youtube.com The integration of proteomics and metabolomics provides a more holistic understanding of a drug's impact, moving from a genomic description to a fuller picture of the systems biology of a disease. nih.gov
The combination of these omics approaches is crucial for advancing personalized medicine, where treatments can be tailored to an individual's unique molecular profile. nih.gov This integrated strategy is essential for developing more effective and safer deuterated drugs like Tenofovir Disoproxil-d6 Fumarate.
Advancements in In Silico Modeling for Predicting Deuterated Compound Behavior and Effects
In silico modeling, which utilizes computer simulations, is becoming an indispensable tool in predicting the behavior and effects of deuterated compounds. diaglobal.org These computational approaches can significantly accelerate the drug development process by streamlining early phases, optimizing clinical trial design, and supporting regulatory submissions. diaglobal.org
Quantitative structure-activity relationship (QSAR) models are a key component of in silico drug design. researchgate.net These models elucidate the molecular features that influence a drug's absorption, distribution, metabolism, and elimination (ADME). researchgate.net By analyzing these relationships, researchers can predict how deuteration at specific sites will affect a compound's pharmacokinetic properties. youtube.com
Modern in silico methods include 2D and 3D QSAR, pharmacophore approaches, and nonlinear techniques like neural networks and support vector machines. researchgate.netbiotech-asia.org These advanced models can predict drug-target interactions with greater precision. biotech-asia.org For example, molecular docking simulations can predict how a deuterated ligand will bind to a protein target. biotech-asia.org
Despite their power, it is crucial to understand the limitations of in silico models and to ground predictions with experimental data. youtube.com The future of in silico modeling lies in the development of more accurate and predictive "global" models, particularly for the protein transporters that play a critical role in drug ADME. diaglobal.orgresearchgate.net
Development of Novel Preclinical Research Models for Deuterated Drug Studies
The development of innovative preclinical research models is essential for evaluating the safety and efficacy of deuterated drugs before they enter human clinical trials. While traditional animal models have been valuable, there is a growing need for models that can better predict human responses. nih.gov
One area of advancement is the development of more sophisticated methods for synthesizing and purifying deuterated compounds. Novel catalysis methods are enabling the selective replacement of hydrogen with deuterium in target drugs with high purity, which is crucial for accurate preclinical assessment. morressier.com
Furthermore, the limitations of separating deuterated from non-deuterated compounds using standard laboratory techniques necessitate the use of high-purity starting materials for synthesis. morressier.com This highlights the importance of advancements in synthetic chemistry for the production of deuterated drug candidates.
The use of gene-editing technologies like CRISPR offers a revolutionary approach to creating preclinical models that more accurately mimic human diseases. mdpi.com By precisely modifying the genes associated with a particular disease, researchers can develop cell and animal models that provide more relevant data on the therapeutic potential of deuterated compounds. mdpi.com
The integration of these novel preclinical models with advanced analytical techniques will be critical for accelerating the translation of promising deuterated drugs, such as this compound, from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Tenofovir Disoproxil-d6 Fumarate in pharmaceutical formulations and biological matrices?
- Methodological Answer : Utilize reverse-phase HPLC with UV detection (λ = 260–280 nm) for routine quantification in formulations, achieving linearity in the 10–200 µg/mL range . For biological matrices (e.g., plasma), LC-MS/MS with isotopically labeled internal standards (e.g., Tenofovir-¹³C₅) is preferred, validated for sensitivity (LOQ ≤ 1 ng/mL) and precision (%CV < 15%) . Include forced degradation studies (acid/alkaline hydrolysis, oxidative stress) to assess stability and specificity .
Q. What synthetic pathways yield this compound with high purity and scalability?
- Methodological Answer : A three-step process optimizes yield: (1) esterification of Tenofovir with chloromethyl isopropyl carbonate using N-methyl-2-pyrrolidinone as solvent, (2) purification via recrystallization (ethanol/water mixture) to remove dimeric impurities, and (3) salt formation with fumaric acid in acetone. This achieves >98% purity and reduces residual solvents to <0.1% . Critical parameters include reaction temperature (70–75°C) and stoichiometric control during salt formation .
Q. How should pharmacokinetic studies be designed to evaluate bioavailability and dose proportionality?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials with escalating doses (e.g., 75–600 mg). Collect plasma samples pre-dose and at 0.5, 1, 2, 4, 8, 24, and 48 hours post-administration. Measure Tenofovir (active metabolite) levels via LC-MS/MS. Calculate AUC₀–24h and Cₘₐₓ; dose proportionality is confirmed if 90% CI for slope of log(AUC) vs. log(dose) falls within 0.95–1.05 . Include renal clearance assessments (e.g., urinary excretion of Tenofovir) to account for nephrotoxicity risks .
Advanced Research Questions
Q. How can contradictions in renal toxicity data be resolved mechanistically?
- Methodological Answer : Combine (1) prospective cohort studies (monitoring eGFR, serum phosphate, and urinary β2-microglobulin for ≥2 years) , (2) genetic analyses (e.g., ABCC2/MRP2 haplotype screening to identify susceptibility to proximal tubulopathy) , and (3) in vitro models (primary human renal proximal tubule cells exposed to Tenofovir-d6, measuring mitochondrial toxicity via OCR/ECAR assays). Meta-analyses of existing clinical data should stratify results by baseline renal function and concurrent nephrotoxic agents .
Q. What crystallization strategies minimize dimeric impurities during this compound synthesis?
- Methodological Answer : Implement anti-solvent crystallization using ethanol/water (3:1 v/v) at 4°C to slow nucleation and reduce impurity incorporation. Characterize polymorphs via PXRD and DSC to ensure stable form II crystallization. Process Analytical Technology (PAT) tools, such as in-situ Raman spectroscopy, monitor crystal growth in real-time, adjusting supersaturation levels to suppress dimer formation (<0.15% w/w) .
Q. Which pharmacokinetic parameters are critical when comparing novel prodrugs to the fumarate salt form?
- Methodological Answer : Prioritize (1) intracellular Tenofovir-diphosphate (TFV-DP) concentrations (measured via LC-MS/MS in PBMCs), (2) tissue penetration ratios (e.g., genital tract/lymphoid tissue vs. plasma), and (3) t₁/₂ of prodrug conversion. Use cross-over studies in animal models (e.g., non-human primates) to assess bioavailability differences. For clinical translation, validate bioequivalence per EMA/FDA guidelines (90% CI for Cₘₐₓ and AUC within 80–125%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
